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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

Cat. No.: B1283207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4). Due to the limited

availability of published experimental data for this specific molecule, this document leverages

spectral data from closely related analogs, namely 4-Amino-2,3,5,6-tetrafluoropyridine and

2,3,6-Trifluoroaniline, to predict and interpret the spectroscopic characteristics. This guide is

intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,

materials science, and drug development by providing a foundational understanding of the

compound's structural features through spectroscopic analysis.

Chemical Structure and Properties
IUPAC Name: 2,3,6-Trifluoropyridin-4-amine Molecular Formula: C₅H₃F₃N₂ Molecular

Weight: 148.09 g/mol CAS Number: 63489-55-4[1]

Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 2,3,6-Trifluoropyridin-4-amine. The predictions are

based on the fundamental principles of spectroscopy and comparative analysis with structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and

the electronic environment of fluorine atoms within a molecule. For 2,3,6-Trifluoropyridin-4-
amine, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential for complete structural

characterization.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two main signals: one for the aromatic proton on

the pyridine ring and another for the amine protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5 - 7.5 Doublet of triplets (dt) 1H H-5

~4.0 - 5.5 Broad singlet (br s) 2H -NH₂

Note: The chemical shift of the amine protons can vary depending on the solvent and

concentration.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring,

each coupled to the attached fluorine atoms.

Chemical Shift (δ) ppm C-F Coupling (JCF) Hz Assignment

~150 - 160 (d) Large C-2

~135 - 145 (d) Large C-3

~145 - 155 (s) - C-4

~110 - 120 (d) Small C-5

~155 - 165 (d) Large C-6

2.1.3. Predicted ¹⁹F NMR Data
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The ¹⁹F NMR spectrum is anticipated to display three distinct signals corresponding to the

three fluorine atoms, with coupling between them.

Chemical Shift (δ) ppm Multiplicity Assignment

-80 to -100 Doublet of doublets (dd) F-2

-150 to -170 Doublet of doublets (dd) F-3

-70 to -90 Doublet of doublets (dd) F-6

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For

2,3,6-Trifluoropyridin-4-amine, characteristic absorption bands for the amine group and the

fluoro-aromatic ring are expected.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Medium, two bands

N-H stretching (asymmetric

and symmetric) of primary

amine[2]

1650 - 1580 Medium to strong
N-H bending of primary

amine[2]

1600 - 1450 Medium to strong
C=C and C=N stretching of the

pyridine ring

1300 - 1100 Strong C-F stretching

1335 - 1250 Strong
C-N stretching (aromatic

amine)[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,3,6-Trifluoropyridin-4-amine, the molecular ion peak and characteristic

fragment ions are predicted.
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m/z Interpretation

148 Molecular ion [M]⁺

129 [M - F]⁺

121 [M - HCN]⁺

102 [M - HCN - F]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
A sample of 2,3,6-Trifluoropyridin-4-amine would be dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

Sample Preparation
Data Acquisition

Data Processing

Weigh Compound
Dissolve in

Deuterated Solvent
Tune and Shim
Spectrometer

Acquire 1H, 13C, 19F Spectra Fourier Transform
Phase and Baseline

Correction
Peak Integration

and Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy
The IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total

Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation
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Data Processing
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Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry
Mass spectral data would be obtained using a mass spectrometer, typically with electron

ionization (EI) or electrospray ionization (ESI), coupled to a separation technique like gas

chromatography (GC) or liquid chromatography (LC).
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Sample Introduction
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Caption: General workflow for Mass Spectrometric analysis.

Conclusion
This technical guide provides a predictive spectroscopic analysis of 2,3,6-Trifluoropyridin-4-
amine based on established principles and data from analogous compounds. The tabulated

data and generalized experimental workflows offer a valuable starting point for researchers

working with this compound. It is important to note that experimental verification is crucial, and

the actual spectroscopic data may vary slightly from the predictions presented herein. This

guide serves as a foundational resource to aid in the design of experiments and the

interpretation of future analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1283207#spectroscopic-data-for-2-3-6-
trifluoropyridin-4-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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